molecular formula C19H25OSi B14653909 CID 12600829

CID 12600829

Cat. No.: B14653909
M. Wt: 297.5 g/mol
InChI Key: JRZBVFDQPMQPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C19H25OSi

Molecular Weight

297.5 g/mol

InChI

InChI=1S/C19H25OSi/c1-12-8-14(3)18(15(4)9-12)21(20-7)19-16(5)10-13(2)11-17(19)6/h8-11H,1-7H3

InChI Key

JRZBVFDQPMQPIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 12600829 would likely involve scaling up laboratory synthesis procedures. This typically includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as crystallization, distillation, or chromatography would be used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

CID 12600829 can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 12600829 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 12600829 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to identify its targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison uses data from the provided evidence to highlight key differences and similarities among compounds related to oscillatoxin derivatives, nitroaryl-piperazines, and benzimidazoles, which may share structural or functional features with CID 12600829.

Table 1: Structural and Physicochemical Properties

Property Oscillatoxin D (CID 101283546) 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine (CID 57416287) 2-(4-Nitrophenyl)benzimidazole (CID 72863) 3-Trifluoromethylcinnamic Acid (CID 2778286)
Molecular Formula Not specified C₁₇H₂₀N₄O₄ C₁₃H₉N₃O₂ C₉H₇F₃O₂
Molecular Weight Not specified 142.20 g/mol 201.02 g/mol 204.15 g/mol
Solubility Not reported 86.7 mg/mL (very soluble) 0.687 mg/mL (soluble) 0.472 mg/mL (soluble)
Log Po/w Not reported 0.03 (consistent) -2.47 (ESOL) 2.6 (consistent)
BBB Permeability Not reported No Not applicable Yes
Synthesis Method Not specified K₂CO₃ in NMP, 100°C A-FGO catalyst in THF, room temperature Not specified

Key Findings

Structural Complexity :

  • Oscillatoxin derivatives (e.g., CID 101283546) are likely macrocyclic polyketides, as suggested by their naming convention and marine toxin classification . In contrast, CID 57416287 and CID 72863 are simpler aromatic heterocycles with nitro and methoxy substituents, optimized for synthetic accessibility .

Bioavailability and Permeability :

  • CID 57416287 exhibits high solubility (86.7 mg/mL) but lacks blood-brain barrier (BBB) penetration, making it suitable for peripheral targets . CID 2778286, however, demonstrates BBB permeability (Log Po/w = 2.6) and could target central nervous system disorders .

Synthetic Feasibility :

  • CID 72863 is synthesized using a green chemistry approach with recyclable A-FGO catalysts, achieving 98% yield under mild conditions . CID 57416287 requires harsher conditions (100°C, NMP solvent), which may limit scalability .

No CYP inhibition is reported for CID 57416287 or CID 72863 .

Critical Analysis of Evidence Limitations

The absence of direct data on this compound underscores the need for caution when extrapolating properties from analogs. For example:

  • Oscillatoxin derivatives are marine toxins with potent biological activity, but their structural complexity makes them pharmacologically challenging .
  • Nitroaryl-piperazines (e.g., CID 57416287) often exhibit nitro group toxicity, which may limit therapeutic utility despite favorable solubility .
  • Benzimidazoles (e.g., CID 72863) are privileged scaffolds in medicinal chemistry but require careful optimization to balance solubility and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.